REACTION_CXSMILES
|
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:10][C:11]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][C:12]=1[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14]>C(Cl)Cl>[C:13]([C:12]1[CH:21]=[C:22]([Cl:25])[CH:23]=[CH:24][C:11]=1[NH:10][C:8]([NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:9])(=[O:14])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1
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Name
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|
Quantity
|
13.1 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)N=C=O
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Name
|
|
Quantity
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23.17 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
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Name
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|
Quantity
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70 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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evaporated to dryness under reduced pressure
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Type
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CUSTOM
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Details
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The residue was recrystallized from ethanol
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Name
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|
Type
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product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)NC(=O)NC1=CC=CC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.71 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |